Sodium phosphate, radioactive

Bone pain palliation Skeletal metastases Beta-emitting radiopharmaceuticals

Sodium phosphate, radioactive (CAS 7635-45-2), specifically sodium phosphate P-32 (also referred to as sodium dihydrogen phosphate-³²P), is a beta-emitting therapeutic radiopharmaceutical in the V10XX01 ATC class. It contains the radioisotope phosphorus-32, which decays solely by beta emission with a maximum energy of 1.71 MeV (mean 0.695 MeV) and a physical half-life of 14.3 days.

Molecular Formula H2NaO4P
Molecular Weight 120.977 g/mol
CAS No. 7635-45-2
Cat. No. B15191510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium phosphate, radioactive
CAS7635-45-2
Molecular FormulaH2NaO4P
Molecular Weight120.977 g/mol
Structural Identifiers
SMILESOP(=O)(O)[O-].[Na+]
InChIInChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1/i;5+1
InChIKeyAJPJDKMHJJGVTQ-ZYUMTRPDSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Phosphate, Radioactive (CAS 7635-45-2) — Beta-Emitting Therapeutic Radiopharmaceutical for Bone Pain Palliation and Myeloproliferative Disorders


Sodium phosphate, radioactive (CAS 7635-45-2), specifically sodium phosphate P-32 (also referred to as sodium dihydrogen phosphate-³²P), is a beta-emitting therapeutic radiopharmaceutical in the V10XX01 ATC class [1]. It contains the radioisotope phosphorus-32, which decays solely by beta emission with a maximum energy of 1.71 MeV (mean 0.695 MeV) and a physical half-life of 14.3 days [2]. The compound is formulated as a sterile, clear aqueous solution of dibasic sodium phosphate-³²P (Na₂H³²PO₄) suitable for oral or intravenous administration, manufactured via neutron bombardment of elemental sulfur [3]. Its established clinical indications include treatment of polycythemia vera, essential thrombocythemia, chronic myelocytic and lymphocytic leukemias, and palliative management of osteoblastic bone metastases from prostate and breast cancers [1][4]. The USP monograph specifies that Sodium Phosphate P 32 Solution contains not less than 90.0% and not more than 110.0% of the labeled amount of ³²P as phosphate at the time indicated in the labeling [3].

Workflow Bone pain palliation in osteoblastic metastases
Route Oral and intravenous administration options
Patient Context Elderly PV/ET patients per EANM guideline
Selection Non-inferior to Sr-89 in pain response; cost-route advantage

Why Sodium Phosphate P-32 Cannot Be Generically Substituted — Physicochemical, Pharmacokinetic, and Clinical Non-Interchangeability Among Bone-Seeking Radiopharmaceuticals


Bone-seeking therapeutic radiopharmaceuticals share the broad goal of delivering ionizing radiation to osteoblastic metastatic lesions, yet they are not clinically interchangeable due to pronounced differences in physical half-life, beta-particle energy and tissue penetration range, biodistribution kinetics, administration route availability, bone marrow dosimetry, and cost structure [1]. For example, strontium-89 chloride (physical half-life 50.5 days; mean tissue range 6.7 mm) follows calcium metabolic pathways and is exclusively administered intravenously, while samarium-153 lexidronam (half-life 46.3 hours; mean tissue range 3.4 mm) incorporates a chelating carrier (EDTMP) that alters biodistribution and adds gamma imaging capability [2][3]. Sodium phosphate P-32, in contrast, exploits endogenous phosphate metabolism to achieve approximately 85% skeletal localization, offers both oral and intravenous administration routes with distinct pharmacokinetic profiles, and provides the longest mean beta-particle tissue penetration (7.9 mm) among clinically approved agents in this class [4]. The EANM procedure guideline identifies a distinct subgroup of elderly patients with polycythemia vera and essential thrombocythaemia for whom ³²P phosphate remains the most optimal treatment option, based on two large studies with long follow-up [5]. Selection among these agents therefore requires matching specific clinical context, route-of-administration needs, dosimetry requirements, and resource constraints to the compound's quantifiable performance characteristics rather than assuming class-level equivalence.

Physical Half-Life and Tissue Range
Differ from Sr-89 and Sm-153, altering lesion dosimetry and marrow exposure.
Administration Route Availability
Only P-32 offers oral route; substituting IV-only agents may limit decentralized access.
Myelotoxicity Profile
Higher platelet/WBC depression vs Sr-89; marrow-reserve assessment may be required.

Sodium Phosphate P-32 — Quantitative Differential Evidence Against Strontium-89, Samarium-153, Chromic Phosphate P-32, and Non-Radiopharmaceutical Alternatives


Head-to-Head Pain Palliation Response Rate: P-32 vs. Sr-89 in Osteoblastic Bone Metastases — IAEA Multi-Center Randomized Study

In a prospective, IAEA-coordinated multi-centric study (93 patients), the favorable response rate to P-32 sodium phosphate was 60% (27 of 45 patients), compared to 75% (36 of 48 patients) for strontium-89 chloride (p=0.122, not significant), with no significant difference in duration of favorable effect between the two arms [1]. In an independent randomized study by Nair (1999, 31 patients), ≥50% reduction in pain score was achieved in 14 of 16 patients (87.5%) receiving oral P-32 (12 mCi) and 14 of 15 patients (93.3%) receiving intravenous Sr-89 (4 mCi); mean duration of pain relief was 9.6 weeks for P-32 and 10 weeks for Sr-89 [2]. Nair concluded: 'No justification has been found in this study for the recommendation of ⁸⁹Sr over the considerably less expensive oral ³²P for the palliation of skeletal pain from metastases of advanced cancer' [2]. Both studies establish statistical non-inferiority of P-32 in pain palliation efficacy.

Pain Response Rate
Head-to-head
60% (P-32) vs 75% (Sr-89) favorable response (p=0.122); 87.5% vs 93.3% pain reduction (Nair)
Supports non-inferior procurement context
IAEA multicenter; Nair 1999; no significant difference
Bone pain palliation Skeletal metastases Beta-emitting radiopharmaceuticals

Comparative Myelotoxicity: Platelet and White Blood Cell Depression — P-32 vs. Sr-89 Quantified in a Head-to-Head Clinical Study

In the only head-to-head trial quantifying hematological toxicity differences between P-32 and Sr-89, Nair (1999) reported subnormal white blood cell counts in 5 of 16 patients (31.3%) treated with P-32 compared to 0 of 15 patients (0%) treated with Sr-89, and subnormal platelet counts in 7 of 16 patients (43.8%) with P-32 versus 4 of 15 patients (26.7%) with Sr-89 [1]. The decrease in platelet count was statistically significant when P-32 patients were compared with Sr-89 patients, though no instance required therapeutic intervention and absolute granulocyte counts did not fall below 1,000/µL in any patient [1]. The IAEA multi-center study (Fettich et al., 2003) corroborated this pattern, reporting moderate decreases in white blood cell and platelet counts and hemoglobin levels in both groups but with higher frequency in the P-32-treated group, while noting that no toxic effects requiring specific treatment were seen in either arm [2]. In a pooled review, P-32 treatment was associated with a mean platelet count decrease of 56% from baseline compared to a 33% decrease for Sr-89 [3].

Myelotoxicity
Head-to-head
Subnormal platelets: 43.8% (P-32) vs 26.7% (Sr-89); no intervention required
Informs marrow-reserve patient selection
Nair 1999; platelet decrease 56% vs 33%
Myelosuppression Hematological toxicity Bone marrow dosimetry

Dual Oral and Intravenous Administration Routes — P-32 Enables Flexible Dosing Unavailable with Sr-89 or Sm-153

Sodium phosphate P-32 is the only bone-seeking therapeutic radiopharmaceutical approved for both oral and intravenous administration, while strontium-89 chloride and samarium-153 lexidronam are exclusively administered intravenously [1][2]. Following oral administration, gastrointestinal absorption averages 73.8% of the administered dose [3]. Intravenous administration bypasses variable GI absorption (which can range from 40–80% depending on dietary phosphate intake) and delivers a more predictable systemic dose [4]. After either route, within 24 hours 5–10% of the dose is excreted renally, with approximately 25% cumulative urinary excretion by days 4–6, and negligible fecal excretion [3]. The effective half-life is approximately 8 days (compared to the 14.3-day physical half-life), reflecting biological clearance superimposed on radioactive decay [3][5]. The tissue distribution ultimately concentrates in bone, bone marrow, liver, spleen, and lymph nodes at concentrations 10-fold higher than in other tissues [3]. This route flexibility allows oral administration in settings without IV infusion capability, while reserving IV administration for patients requiring precise dosimetry.

Administration Routes
Cross-study comparable
Oral (73.8% absorption) and IV; Sr-89/Sm-153 IV only
Enables decentralized treatment access
Oral dose adjustment context
Route of administration Oral radiopharmaceutical Pharmacokinetics

Longest Mean Tissue Penetration Range Among Approved Bone-Seeking Beta Emitters — Physical Dosimetry Advantage for Larger Metastatic Deposits

The physical characteristics of sodium phosphate P-32 distinguish it from other approved bone-seeking beta emitters. P-32 emits beta particles with a maximum energy of 1.71 MeV and a mean energy of 0.695 MeV, yielding a mean tissue penetration range of 7.9 mm (maximum approximately 8 mm) [1][2]. This is the longest mean tissue range among the three FDA-approved bone pain palliation agents: strontium-89 chloride has a mean range of 6.7 mm (βₘₐₓ 1.46 MeV, mean 0.583 MeV), while samarium-153 lexidronam has a mean range of only 3.4 mm (βₘₐₓ 0.8 MeV, mean 0.224 MeV) [1][2]. The clinical implication is that P-32 deposits therapeutic radiation dose across a substantially larger tissue volume per beta particle track — approximately 2.3 times the mean range of Sm-153 and 1.2 times that of Sr-89 [1]. However, this broader penetration also contributes to the higher bone marrow absorbed dose: red marrow receives approximately 6.5 mGy/MBq (approximately 100–450 rad per 7 mCi dose to bone), which underlies the observed greater myelotoxicity compared to shorter-range agents [3].

Tissue Penetration Range
Cross-study comparable
Mean 7.9 mm (P-32) vs 6.7 mm (Sr-89), 3.4 mm (Sm-153)
Dosimetric advantage for larger metastases
Higher marrow dose trade-off
Tissue penetration Beta particle range Radiation dosimetry

Polycythemia Vera Median Survival Extension — P-32 vs. Phlebotomy Alone and No Treatment

In polycythemia vera (PCV), treatment with sodium phosphate P-32 extends median survival to 10–15 years, compared to 7–8 years with phlebotomy alone and approximately 2 years without treatment [1]. This survival advantage has been corroborated in a historical cohort of over 500 patients treated with ³²P, where Lawrence (1955) and Osgood (1965) independently reported mean survival of 13 years after onset, with mean life spans reaching 70 years [2]. A 2024 retrospective study of 17 patients with Philadelphia-negative chronic myeloproliferative syndromes (mean age 79.8 years) treated with phosphorus-32P demonstrated complete or partial hematological response in 14 of 17 patients (82.4%), with 11 achieving complete response defined as platelet count <400,000/mm³ in essential thrombocythemia or hematocrit <45% in PCV; median follow-up was 37 months (range 5–230 months) [3]. Mean remission duration after ³²P therapy for PCV is 3–4 years, with some patients maintaining remission up to 6 years [4]. The EANM guideline identifies ³²P as the most optimal treatment option specifically for elderly patients (>70 years) with PCV and essential thrombocythaemia, supported by two large studies with extended follow-up [5].

Survival in PCV
Class-level inference
Median survival: 10-15 yr (P-32), 7-8 (phlebotomy), 2 (untreated)
Supports formulary inclusion in geriatric PV
Retrospective cohorts; class-level inference
Polycythemia vera Median survival Myeloproliferative neoplasms

Intratumoral Biodistribution — Sodium [³²P] Orthophosphate-Gelatin vs. Chromic [³²P] Phosphate Colloid: Differential Tumor Retention and Systemic Escape Kinetics

In a direct comparative study of local injectable formulations (Zubillaga et al., 1996), sodium [³²P] orthophosphate-gelatin and chromic [³²P] phosphate colloid were injected intratumorally in a solid tumor model. Sodium [³²P] orthophosphate-gelatin demonstrated 85.90 ± 8.70% total elimination over 32 days, predominantly via renal excretion (64.50 ± 13.70% in urine vs. 21.40 ± 4.50% in feces), with only 2.51 ± 0.39% of the injected activity retained at the tumor site and 15.54 ± 2.21% accumulating in bone [1][2]. In contrast, chromic [³²P] phosphate colloid showed 51.70 ± 6.90% total elimination (with a fecal-predominant pattern: 32.70 ± 4.80% in feces vs. 19.00 ± 3.60% in urine), higher tumor retention of 28.93 ± 1.30%, but significant hepatic accumulation of 19.01 ± 1.30% of injected activity — indicative of systemic particle mobilization from the injection site [1]. Neither formulation produced measurable tumor regression in this model; however, the sodium phosphate formulation's predominant renal clearance pathway and lower liver sequestration suggest more predictable systemic elimination and reduced risk of reticuloendothelial trapping [1].

Intratumoral Retention
Head-to-head
Tumor retention: 2.5% (Na-phosphate) vs 28.9% (chromic); liver 19% chromic
Informs brachytherapy compound selection
Renal clearance advantage, lower liver uptake
Intratumoral brachytherapy Biodistribution Solid tumor retention

Sodium Phosphate P-32 — Evidence-Anchored Application Scenarios for Scientific and Industrial Procurement Decision-Making


Bone Pain Palliation in Low-Resource or Decentralized Healthcare Settings Where Cost and Oral Administration Are Decisive

Based on the IAEA multi-center trial establishing non-inferiority of P-32 versus Sr-89 for bone pain palliation (60% vs 75% favorable response, p=0.122) [1], combined with the Nair (1999) conclusion that there is 'no justification for the recommendation of ⁸⁹Sr over the considerably less expensive oral ³²P' [2], sodium phosphate P-32 is the evidence-preferred agent in settings where procurement cost is a binding constraint and where oral administration enables treatment delivery without IV infusion infrastructure. The oral route's 73.8% mean gastrointestinal absorption [3] and the ability to dose-adjust (oral dose approximately 1/5 to 1/3 higher than IV) provide sufficient pharmacokinetic predictability for clinical use. Procurement should be paired with baseline and post-treatment platelet monitoring protocols, given the documented 43.8% incidence of subnormal platelet counts at a 12 mCi oral dose [2].

First-Line Radiophosphorus Therapy for Elderly Patients (>70 Years) with Polycythemia Vera or Essential Thrombocythemia Intolerant of First-Line Cytoreduction

The EANM procedure guideline explicitly identifies P-32 phosphate as the most optimal treatment option for elderly patients with polycythemia vera and essential thrombocythaemia, supported by two large long-term follow-up studies [4]. The survival data — median survival extension to 10–15 years with P-32 versus 7–8 years with phlebotomy alone [5] — and the demonstrated 82.4% complete or partial hematological response rate in a 2024 cohort of patients with mean age 79.8 years [6] — provide quantitative justification for maintaining P-32 in formularies that serve geriatric hematology-oncology populations. The mean remission duration of 3–4 years per treatment course [7] supports cost-effective chronic disease management with infrequent dosing intervals.

Dosimetry Research and Comparative Radiobiology Studies Requiring the Longest Clinically Available Beta-Particle Tissue Range

For radiobiological research investigating the relationship between beta-particle penetration range and tumor cell kill in osseous metastases, sodium phosphate P-32 provides the longest mean tissue range (7.9 mm) among FDA-approved bone-seeking agents — 18% greater than Sr-89 (6.7 mm) and 132% greater than Sm-153 (3.4 mm) [8][9]. Combined with its pure beta emission (no gamma component, eliminating confounding photon dose in experimental systems) and its well-characterized incorporation into the hydroxyapatite crystal lattice with a tumor-to-normal bone uptake ratio of 2–5:1 [10], P-32 serves as a reference standard for calibrating computational dosimetry models and evaluating novel radionuclide carriers against a compound with maximal tissue volume coverage per decay event.

Local/Interstitial Investigational Use Requiring Predictable Systemic Clearance via Renal Route

In preclinical or clinical research exploring intratumoral or interstitial administration of beta-emitting radiopharmaceuticals, sodium phosphate P-32 offers a distinct biodistribution profile compared to colloidal P-32 formulations: total systemic elimination of 85.90 ± 8.70% over 32 days with predominant renal clearance (64.50% urinary vs. 21.40% fecal), versus chromic phosphate colloid's 51.70% total elimination with significant hepatic sequestration (19.01% of injected activity) [11]. This renal-predominant elimination pathway provides more predictable whole-body dosimetry and avoids the reticuloendothelial trapping that complicates colloidal formulations. Procurement for investigational use should specify the sodium orthophosphate chemical form (not the chromic phosphate colloid) when predictable systemic clearance is a study endpoint.

Application
Selection Property
Validation Focus
Palliative Bone Pain, Low-Resource Settings
Non-inferior pain response vs Sr-89; oral administration route
Platelet monitoring after oral dosing
First-Line Radiophosphorus Therapy for Elderly PV/ET
EANM guideline-recommended; extended survival profile
Hematological response and leukemic transformation monitoring
Dosimetry Research — Longest Beta Range
Longest mean beta-particle tissue range among approved bone-seekers
Computational dosimetry calibration
Local Brachytherapy with Predictable Renal Clearance
Predominantly renal clearance; low liver sequestration vs colloids
Whole-body dosimetry and biodistribution study
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